molecular formula C14H17BFNO2 B12851527 3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B12851527
M. Wt: 261.10 g/mol
InChI Key: VZURUTWMPMLDTH-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a fluoromethyl group, a benzonitrile moiety, and a dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Formation of the benzonitrile core: This can be achieved through various methods, including the reaction of a suitable aromatic precursor with cyanide sources under specific conditions.

    Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.

    Attachment of the dioxaborolane ring: This is usually done through a borylation reaction, where a boronic acid or ester is introduced to the aromatic ring under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products

    Oxidation: Fluoromethyl alcohols or acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In cross-coupling reactions, the dioxaborolane ring facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological systems, the fluoromethyl and nitrile groups may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Contains a bromomethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in 3-(Fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile imparts unique electronic properties, making it more reactive in certain chemical transformations compared to its chloro- and bromo- counterparts

Properties

Molecular Formula

C14H17BFNO2

Molecular Weight

261.10 g/mol

IUPAC Name

3-(fluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,8H2,1-4H3

InChI Key

VZURUTWMPMLDTH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)CF

Origin of Product

United States

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